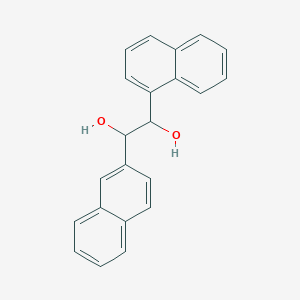
(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: is a chiral diol compound featuring two naphthalene rings attached to a central ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Grignard Reaction: A Grignard reagent is prepared from one of the naphthalene derivatives and reacted with an appropriate aldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form a ketone.
Reduction: The ketone is reduced using a chiral catalyst to obtain the desired (1S,2S)-diol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tosyl chloride, acyl chlorides, and bases like pyridine are used.
Major Products
Oxidation: Produces diketones or quinones.
Reduction: Yields hydrocarbons.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism by which (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: The enantiomer of the compound with similar properties but different chiral configuration.
1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthalene rings.
Uniqueness
Chiral Specificity: The (1S,2S) configuration provides unique interactions in asymmetric synthesis and catalysis.
Structural Properties: The presence of naphthalene rings imparts distinct electronic and steric characteristics, making it suitable for specific applications in material science and drug development.
Propriétés
Formule moléculaire |
C22H18O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H |
Clé InChI |
RSFIBRKJSPSKFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















